1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine
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Overview
Description
1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under basic conditions, followed by N-alkylation and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds such as 1-Methyl-2-(pyridin-3-yl)pyrrolidine share structural similarities.
Pyridine derivatives: Compounds like 2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)pyridine exhibit similar chemical properties.
Uniqueness: 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, mechanisms of action, and pharmacological properties of this compound, drawing from various research studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a methyl group and a pyridine moiety. This configuration is crucial for its biological activity as it influences binding affinity to various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it can effectively reduce the viability of breast cancer cells by modulating signaling pathways involved in cell survival and apoptosis.
2. Antimicrobial Activity
This compound has also displayed antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
3. Anti-inflammatory Activity
The compound has shown potential in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in cellular models of inflammation.
The mechanisms through which this compound exerts its effects are multifaceted:
Cellular Interactions
This compound interacts with several cellular targets, including enzymes and receptors involved in key signaling pathways. Its binding affinity influences the activity of these targets, leading to downstream effects on cellular processes.
Biochemical Pathways
The compound is known to modulate various biochemical pathways, including those involved in apoptosis, cell proliferation, and immune responses. Understanding these pathways is crucial for elucidating its therapeutic potential.
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the bioavailability and distribution of this compound:
Parameter | Value |
---|---|
Absorption | Rapid absorption post-administration |
Distribution | Widely distributed in tissues |
Metabolism | Primarily hepatic metabolism |
Elimination | Renal excretion |
These parameters are vital for assessing the compound's therapeutic efficacy and safety profile.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Infection Model : A murine model infected with Staphylococcus aureus showed significant improvement in survival rates when treated with the compound compared to controls (p < 0.05).
- Inflammation Model : In an LPS-induced inflammation model, administration of this compound led to a marked decrease in TNF-alpha levels, indicating its anti-inflammatory potential.
Properties
CAS No. |
1339161-83-9 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-methyl-2-pyridin-4-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-13-7-4-9(11)10(13)8-2-5-12-6-3-8/h2-3,5-6,9-10H,4,7,11H2,1H3 |
InChI Key |
CDUSXKJBFXRFLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CC=NC=C2)N |
Origin of Product |
United States |
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